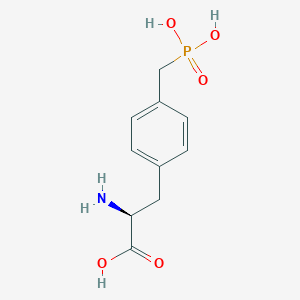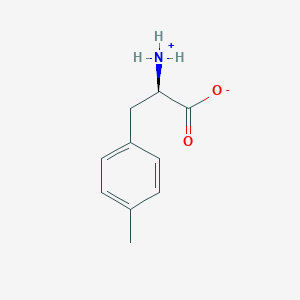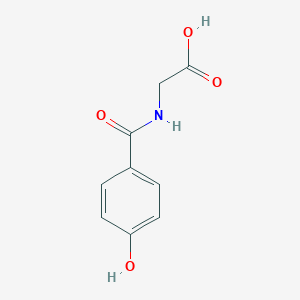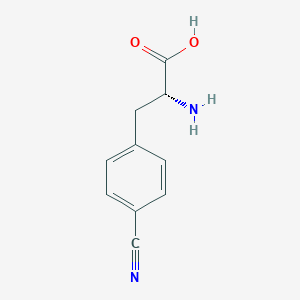
3-Methoxy-L-Phenylalanine
Vue d'ensemble
Description
3-Methoxy-L-Phenylalanine, with the chemical formula C10H13NO3, is a derivative of the amino acid phenylalanine. It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring of the phenylalanine molecule. This compound is known for its role as a building block in the synthesis of peptides and proteins .
Mécanisme D'action
Target of Action
3-Methoxy-L-Phenylalanine is a derivative of the amino acid phenylalanine . It is believed to interact with phenylalanine ammonia-lyase (PAL), an enzyme involved in the metabolism of phenylalanine . PAL plays a crucial role in the biosynthesis of various bioactive compounds, including flavonoids , which are known for their anti-inflammatory and anticancer activities.
Mode of Action
The interaction of this compound with its target, PAL, results in the production of highly valuable di-substituted substrates . The compound’s interaction with PAL has been tailored through protein engineering, specifically targeting mono-substituted phenylalanine and cinnamic acid substrates .
Biochemical Pathways
This compound is involved in the phenylalanine metabolic pathway . This pathway leads to the production of maleylacetoacetate through a four-step biochemical reaction . Additionally, it is also involved in the shikimate and acetate pathways, which originate in plastids and endoplasmic reticulum, respectively .
Pharmacokinetics
It is known that phenylalanine and its derivatives are metabolized to produce various compounds, including maleylacetoacetate . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability need further investigation.
Result of Action
Its interaction with pal leads to the production of di-substituted substrates, which are valuable in various biochemical processes
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of PAL, the primary target of this compound, can be affected by factors such as pH, temperature, and the presence of other compounds . These factors can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
3-Methoxy-L-Phenylalanine interacts with various enzymes, proteins, and other biomolecules. It is a substrate for phenylalanine ammonia-lyases (PALs), key enzymes in the phenylpropanoid pathway for the synthesis of flavones . The interaction between this compound and these enzymes is crucial for the production of various phenolic compounds .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, high levels of phenylalanine, from which this compound is derived, have been shown to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it serves as a substrate for phenylalanine ammonia-lyases, leading to the production of various phenolic compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that the synthesis of this compound in continuous flow by immobilized phenylalanine ammonia-lyase allowed for shorter reaction times and excellent conversions, which could be maintained over an extended period of time, up to 24 hours .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a key player in the phenylpropanoid pathway, which leads to the synthesis of flavones . This pathway begins with the conversion of phenylalanine, from which this compound is derived, to cinnamic acid .
Subcellular Localization
Studies on phenylalanine ammonia-lyases, which interact with this compound, have shown that these enzymes can be localized in different parts of the cell
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-L-Phenylalanine can be achieved through the amination of 3-methoxy cinnamic acid using phenylalanine ammonia lyase (PAL) enzymes. The reaction is typically performed at 37°C with 10 mM of 3-methoxy cinnamic acid, 5M of ammonium salt, and 0.5 mg/mL of the corresponding enzyme . The immobilized enzyme is incorporated in continuous flow systems, allowing for shorter reaction times and excellent conversions (88% ± 4%) .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of biocatalytic processes with immobilized enzymes. This method enhances the scalability and reusability of the catalyst, making it a cost-efficient approach for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methoxy-L-Phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Reagents like halogens or nucleophiles can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: Formation of 3-methoxyphenylethylamine.
Substitution: Formation of various substituted phenylalanine derivatives.
Applications De Recherche Scientifique
3-Methoxy-L-Phenylalanine has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
3,4-Dimethoxy-L-Phenylalanine: A derivative with two methoxy groups, used in the synthesis of L-DOPA.
3-Bromo-4-Methoxy-Phenylalanine:
Uniqueness: 3-Methoxy-L-Phenylalanine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to unsubstituted phenylalanine, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
(2S)-2-amino-3-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-3-7(5-8)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXGLOBWOMUGQB-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449224 | |
| Record name | 3-Methoxy-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33879-32-2 | |
| Record name | 3-Methoxy-L-Phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















